molecular formula C2H3NO3 B11755634 (2E)-2-Hydroxyimino-acetic acid

(2E)-2-Hydroxyimino-acetic acid

Cat. No.: B11755634
M. Wt: 89.05 g/mol
InChI Key: PBZUAIHRZUBBAJ-IWQZZHSRSA-N
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Description

(2E)-2-(hydroxyimino)acetic acid is an organic compound with the molecular formula C2H3NO3 It is characterized by the presence of a hydroxyimino group attached to the acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(hydroxyimino)acetic acid typically involves the reaction of glyoxylic acid with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxyimino group. The reaction can be represented as follows:

Glyoxylic acid+Hydroxylamine(2E)-2-(hydroxyimino)acetic acid\text{Glyoxylic acid} + \text{Hydroxylamine} \rightarrow \text{(2E)-2-(hydroxyimino)acetic acid} Glyoxylic acid+Hydroxylamine→(2E)-2-(hydroxyimino)acetic acid

Industrial Production Methods

Industrial production of (2E)-2-(hydroxyimino)acetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(hydroxyimino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The hydroxyimino group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.

Major Products Formed

    Oxidation: Formation of oxoacetic acid derivatives.

    Reduction: Formation of aminoacetic acid derivatives.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

(2E)-2-(hydroxyimino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes and receptors. These interactions can modulate biochemical pathways and exert various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Glyoxylic acid: A precursor in the synthesis of (2E)-2-(hydroxyimino)acetic acid.

    Aminoacetic acid: A reduction product of (2E)-2-(hydroxyimino)acetic acid.

    Oxoacetic acid: An oxidation product of (2E)-2-(hydroxyimino)acetic acid.

Uniqueness

(2E)-2-(hydroxyimino)acetic acid is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C2H3NO3

Molecular Weight

89.05 g/mol

IUPAC Name

(2Z)-2-hydroxyiminoacetic acid

InChI

InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)/b3-1-

InChI Key

PBZUAIHRZUBBAJ-IWQZZHSRSA-N

Isomeric SMILES

C(=N\O)\C(=O)O

Canonical SMILES

C(=NO)C(=O)O

Origin of Product

United States

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